![molecular formula C8H7BrF2O B1341756 3,5-Difluoro-4-methoxybenzyl bromide CAS No. 706786-42-7](/img/structure/B1341756.png)
3,5-Difluoro-4-methoxybenzyl bromide
Overview
Description
3,5-Difluoro-4-methoxybenzyl bromide is a chemical compound with the molecular formula C8H7BrF2O. It is also known by its IUPAC name, 5-(bromomethyl)-1,3-difluoro-2-methoxybenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluoro-4-methoxybenzyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of 3,5-difluoro-4-methoxybenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane . The reaction typically occurs at room temperature and yields the desired bromide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methoxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form 3,5-difluoro-4-methoxybenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include 3,5-difluoro-4-methoxybenzyl azide, 3,5-difluoro-4-methoxybenzyl thiocyanate, and 3,5-difluoro-4-methoxybenzyl ether.
Oxidation: Products include 3,5-difluoro-4-methoxybenzaldehyde and 3,5-difluoro-4-methoxybenzoic acid.
Reduction: The major product is 3,5-difluoro-4-methoxybenzyl alcohol.
Scientific Research Applications
Organic Synthesis
3,5-Difluoro-4-methoxybenzyl bromide serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom in the compound can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.
- Alkylation Reactions : It can act as an alkylating agent in the synthesis of more complex molecules.
Case Study: Synthesis of Fluorinated Compounds
In a study published by researchers at Ulster University, this compound was utilized to synthesize fluorinated derivatives that exhibited enhanced biological activity compared to their non-fluorinated counterparts. The incorporation of fluorine atoms is known to improve the pharmacokinetic properties of drugs, making them more effective in therapeutic applications .
Medicinal Chemistry
The compound's fluorinated structure has made it valuable in medicinal chemistry. Fluorine atoms can significantly influence the biological activity of compounds, enhancing their potency and selectivity.
Applications in Drug Development
- Anticancer Agents : Research indicates that fluorinated benzyl bromides can serve as precursors for developing anticancer agents. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth in preclinical models.
- Antimicrobial Agents : The compound has also been investigated for its potential antimicrobial properties. Studies have demonstrated that fluorinated compounds can exhibit increased efficacy against resistant bacterial strains .
Development of Drug Delivery Systems
The compound has been explored for use in drug delivery systems, particularly in enhancing the solubility and stability of therapeutic agents.
Example: Amphiphilic Polymers
In a thesis on amphiphilic polymers as drug delivery systems, researchers demonstrated the use of this compound as a building block for creating polymeric micelles that encapsulate anticancer drugs. These micelles showed improved cellular uptake and controlled release profiles, making them suitable for targeted therapy .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methoxybenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The fluorine atoms and methoxy group also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzyl bromide: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
4-Bromo-2,6-difluoroanisole: Another similar compound with slight variations in the position of substituents.
Uniqueness
3,5-Difluoro-4-methoxybenzyl bromide is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct electronic properties and reactivity patterns. This makes it particularly useful in specific synthetic applications and research studies .
Biological Activity
3,5-Difluoro-4-methoxybenzyl bromide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms and a methoxy group, enhances its metabolic stability and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for this compound is C10H8BrF2O. The presence of two fluorine atoms and a methoxy group on the benzene ring contributes to its unique reactivity and stability. This structural configuration allows it to interact with biological systems effectively.
Nucleophilic Substitution Reactions : The bromide group in this compound serves as a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in biological systems to modify proteins and enzymes, thereby influencing their functions.
Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of various enzymes. This interaction can block enzymatic activity, making it a potential candidate for drug development targeting specific enzymes involved in disease processes.
Drug Development
This compound is being investigated for its potential use in drug development. Its ability to form covalent bonds with nucleophiles makes it useful in designing enzyme inhibitors and receptor modulators. The incorporation of fluorine atoms often enhances the pharmacological properties of compounds, leading to improved bioavailability and metabolic stability.
Proteomics Research
While specific biological activities have not been extensively documented, there is potential for this compound to be utilized in proteomics research. The compound may serve as a reagent for specific labeling or enrichment strategies in protein studies. This application could facilitate the analysis and identification of proteins within complex biological systems.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated compounds are known to enhance metabolic stability and bioactivity, which may translate into pharmacological activities such as anti-inflammatory or anticancer effects . Further investigation into this compound could reveal similar therapeutic potentials.
Enzyme Modulation
Research into related compounds has shown that modifications to the benzene ring can significantly influence enzyme activity. For example, studies on other difluoromethylated compounds indicate that they can modulate signal transduction pathways by interacting with specific receptors involved in cellular signaling . This suggests that this compound may also possess similar properties worth exploring.
Data Table: Comparison of Biological Activities
Compound Name | Structure Features | Known Biological Activity | Potential Applications |
---|---|---|---|
This compound | Fluorinated benzene derivative | Limited documentation; potential enzyme inhibitor | Drug development; proteomics research |
3,5-Difluoro-4-methylbenzyl bromide | Similar structure | Anticancer properties | Cancer therapeutics |
Trifluoromethylated compounds | CF3 group | Enhanced metabolic stability | Various therapeutic applications |
Properties
IUPAC Name |
5-(bromomethyl)-1,3-difluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBMXJVMUSGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590631 | |
Record name | 5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706786-42-7 | |
Record name | 5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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